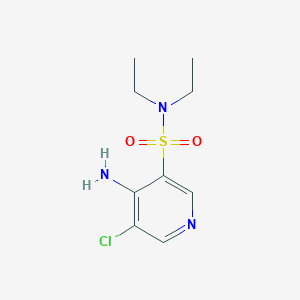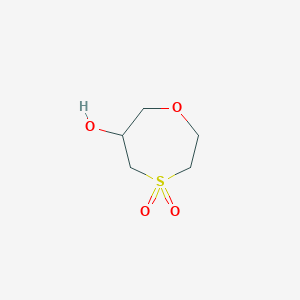
6-Hydroxy-1,4-oxathiepane4,4-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-1,4-oxathiepane-4,4-dioxide is a heterocyclic compound that contains both oxygen and sulfur atoms within a seven-membered ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1,4-oxathiepane-4,4-dioxide typically involves the cyclization of sulfide diols. One common method includes the reaction of ethylene glycol or ethylene oxide with hydrogen sulfide, followed by oxidation to form the sulfone group . Another approach involves the dehydration of bis(hydroxyethyl) sulfide using potassium hydrogen sulfate .
Industrial Production Methods
Industrial production of 6-Hydroxy-1,4-oxathiepane-4,4-dioxide can be achieved through large-scale synthesis using the aforementioned methods. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
6-Hydroxy-1,4-oxathiepane-4,4-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Calcium hypochlorite, sodium periodate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of 6-Hydroxy-1,4-oxathiepane-4,4-dioxide.
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-1,4-oxathiepane-4,4-dioxide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Hydroxy-1,4-oxathiepane-4,4-dioxide involves its interaction with various molecular targets. The compound can undergo oxidation and reduction reactions, which may influence its biological activity. The presence of the sulfone group allows it to participate in various chemical pathways, potentially leading to the formation of reactive intermediates that can interact with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Oxathiane: A six-membered ring compound with similar sulfur and oxygen atoms.
1,4-Dioxane: A six-membered ring compound with two oxygen atoms.
1,2,4-Benzothiadiazine-1,1-dioxide: A heterocyclic compound with a similar sulfone group.
Uniqueness
6-Hydroxy-1,4-oxathiepane-4,4-dioxide is unique due to its seven-membered ring structure, which provides distinct chemical properties compared to six-membered ring analogs
Eigenschaften
Molekularformel |
C5H10O4S |
|---|---|
Molekulargewicht |
166.20 g/mol |
IUPAC-Name |
4,4-dioxo-1,4-oxathiepan-6-ol |
InChI |
InChI=1S/C5H10O4S/c6-5-3-9-1-2-10(7,8)4-5/h5-6H,1-4H2 |
InChI-Schlüssel |
ADKSVHHWDBGRTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)CC(CO1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




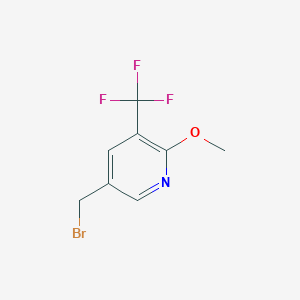
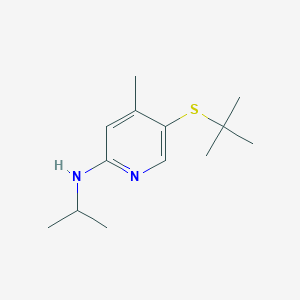
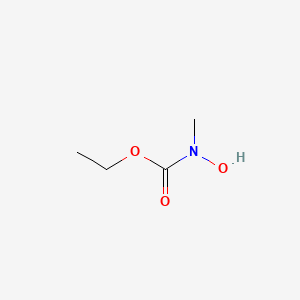


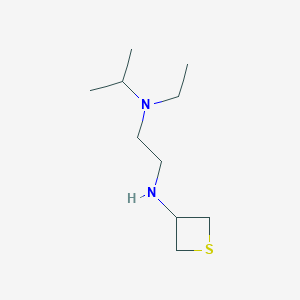

![7-Amino-3H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B13015540.png)
![tert-butyl (1S,4R,5R)-5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13015555.png)

